molecular formula C14H18O4 B1457007 (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid CAS No. 1229381-08-1

(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid

Cat. No.: B1457007
CAS No.: 1229381-08-1
M. Wt: 250.29 g/mol
InChI Key: ICZBQHPMSPTRJO-LLVKDONJSA-N
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Description

®-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a tert-butoxy group, a phenyl group, and a carboxylic acid group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid typically involves the use of starting materials such as phenylacetic acid and tert-butyl acetate. The reaction proceeds through a series of steps, including esterification, oxidation, and hydrolysis. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

®-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of ®-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of ®-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid include various alcohols, ketones, and substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid is used as a building block for the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective reactions.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and the effects of chiral molecules on biological systems. It serves as a model compound for understanding the behavior of similar molecules in biological environments.

Medicine

In medicine, ®-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid is investigated for its potential therapeutic applications. Its derivatives may have pharmacological properties that could be useful in the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral center allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ®-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid include:

  • (S)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid
  • 4-Tert-butoxy-4-oxo-2-phenylbutanoic acid (racemic mixture)
  • 4-Oxo-2-phenylbutanoic acid

Uniqueness

The uniqueness of ®-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid lies in its chiral center, which imparts specific stereochemical properties. This makes it particularly valuable in the study of enantioselective reactions and chiral recognition processes. Its tert-butoxy group also provides steric hindrance, influencing its reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-14(2,3)18-12(15)9-11(13(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZBQHPMSPTRJO-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241231
Record name 4-(1,1-Dimethylethyl) (2R)-2-phenylbutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229381-08-1
Record name 4-(1,1-Dimethylethyl) (2R)-2-phenylbutanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229381-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl) (2R)-2-phenylbutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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